Ethyl 2-formyl-4-oxopentanoate, also known as ethyl levulinate, is an organic compound found in some foods and plants []. It is a colorless liquid with a faint odor. Ethyl levulinate has potential applications in various scientific research fields, including:
Researchers are investigating ethyl levulinate as a potential biofuel because it can be derived from biomass such as plant materials. It is considered a promising source of renewable energy [].
Ethyl levulinate can be used as a starting material for the synthesis of other organic compounds, which can be useful in various research applications such as the development of new pharmaceuticals or materials [].
Ethyl 2-formyl-4-oxopentanoate is an organic compound with the molecular formula and a molecular weight of approximately 172.18 g/mol. It is classified as an ester, specifically an ethyl ester of a substituted pentanoic acid. The compound features a formyl group at the second carbon and a keto group at the fourth carbon, contributing to its reactivity and potential applications in various
These reactions make ethyl 2-formyl-4-oxopentanoate a versatile intermediate in organic synthesis .
Research into the biological activity of ethyl 2-formyl-4-oxopentanoate is limited, but compounds with similar structures often exhibit interesting pharmacological properties. For instance, derivatives of oxopentanoates are known for their antimicrobial and anti-inflammatory activities. The presence of both aldehyde and keto functional groups may enhance its reactivity towards biological targets, potentially leading to therapeutic applications .
Several methods can be employed to synthesize ethyl 2-formyl-4-oxopentanoate:
Ethyl 2-formyl-4-oxopentanoate has potential applications in:
Ethyl 2-formyl-4-oxopentanoate shares structural similarities with several other compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-acetyl-4-oxopentanoate | C8H12O3 | Contains an acetyl group instead |
| Ethyl 2-acetyl-4-oxopentanoate | C8H12O3 | Contains an acetyl group at position 2 |
| Ethyl 2-formyl-3-oxobutanoate | C7H10O4 | One less carbon chain |
Ethyl 2-formyl-4-oxopentanoate is unique due to its specific arrangement of functional groups (formyl and keto) at designated positions on the pentanoate backbone, which may impart distinct reactivity compared to its analogs. This arrangement influences its potential applications in synthesis and biological activity, making it a valuable compound for further research .